Nickel;sulfuric acid;hydrate

Description

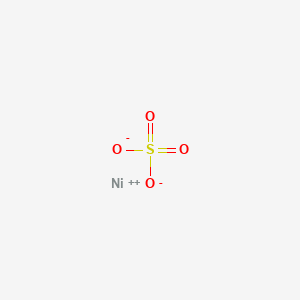

Structure

2D Structure

Properties

Key on ui mechanism of action |

Inhibition of tanned red cell hemagglutination reactions indicated the presence of specific antibody in the patient's serum. |

|---|---|

CAS No. |

15244-37-8 |

Molecular Formula |

H4NiO5S |

Molecular Weight |

174.79 g/mol |

IUPAC Name |

nickel;sulfuric acid;hydrate |

InChI |

InChI=1S/Ni.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChI Key |

GRPFKFKIOCEWLV-UHFFFAOYSA-N |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Ni+2] |

boiling_point |

Decomposes (NTP, 1992) |

Color/Form |

Green-yellow crystals Pale green |

density |

3.68 at 68 °F (USCG, 1999) - Denser than water; will sink 4.01 g/cu cm Density: 2.03 g/cu cm /Hexahydrate/ 3.7 g/cm³ |

melting_point |

1558 °F (decomposes) (NTP, 1992) Decomposes @ 840 °C No melting point; decomposes at 848 °C |

Other CAS No. |

7786-81-4 10101-97-0 |

physical_description |

Anhydrous nickel sulfate is a yellow-green crystalline solid. Nickel sulfate can also be obtained as a hexahydrate (NiSO4.6H2O (CAS: 10101-97-0) which is blue to emerald green, and as a heptahydrate (NiSO4.7H2O) (CAS: 10101-98-1) , which is green. Samples can contain variable quantities of water, depending on their previous exposure to moisture or conditions. All forms are mildly toxic and are carcinogenic. All are denser than water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used to make other nickel compounds, in printing, and in dyeing of textiles. Liquid, Other Solid; Dry Powder; Other Solid; Liquid; Pellets or Large Crystals Pale green to yellow solid; [Merck Index] Blue-green odorless crystals; Soluble in water; [MSDSonline] YELLOW-TO-GREEN CRYSTALS. |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Related CAS |

10101-97-0 (hexahydrate) 10101-98-1 (heptahydrate) 14701-22-5 (Parent) |

shelf_life |

STABLE @ 40 °C /HEXAHYDRATE/ |

solubility |

27.3 to 27.7 % weight % at 68 °F (NTP, 1992) VERY SOL IN AMMONIUM HYDROXIDE /HEXAHYDRATE/ 29.3 G/100 CC WATER @ 0 °C 83.7 G/100 CC WATER @ 100 °C INSOL IN ALCOHOL, ETHER, ACETONE 0.11% WT IN METHANOL @ 35 °C For more Solubility (Complete) data for NICKEL SULFATE (6 total), please visit the HSDB record page. Solubility in water, g/100ml at 20 °C: 29.3 (freely soluble) |

Synonyms |

nickel sulfate nickel sulfate heptahydrate nickel sulfate hexahydrate nickel sulfate hexahydrate-(2)H-labeled cpd nickel sulfate hydrate nickel sulfate monohydrate |

Origin of Product |

United States |

Significance in Contemporary Chemical Science and Technology

Nickel sulfate's importance stems from its versatile applications, primarily as a key source of nickel ions (Ni²⁺). This property makes it indispensable in several high-tech and traditional industries.

The most prominent application of nickel sulfate (B86663) is in electroplating . nickelinstitute.orgceramic-glazes.comsyngloss.com It is the primary component in Watts baths, the most common type of nickel plating solution, where it provides the nickel ions that are deposited onto a substrate. nmfrc.org This process enhances the corrosion resistance, durability, and aesthetic appeal of a wide range of consumer goods and manufactured products. nickelinstitute.org The technology of nickel electroplating has been extensively developed, leading to the production of diverse industrial coatings for both decorative and functional purposes. nickelinstitute.org

In the rapidly expanding field of battery technology , nickel sulfate is a critical raw material for the cathodes of lithium-ion batteries, particularly nickel-rich cathodes like Nickel-Manganese-Cobalt (NMC) and Nickel-Cobalt-Aluminum (NCA). marketresearchintellect.comkoreazinc.co.krresearchgate.net These batteries offer higher energy density, which translates to longer driving ranges for electric vehicles (EVs) and extended life for electronic devices. marketresearchintellect.com The surging demand for EVs has consequently catapulted the demand for high-purity nickel sulfate. marketresearchintellect.com

Beyond these major applications, nickel sulfate serves as a catalyst in various chemical reactions, including the synthesis of organic compounds. ceramic-glazes.commdpi.com It is also used as a precursor for the production of other nickel compounds, such as nickel carbonate and nickel oxide. ceramic-glazes.comwikipedia.org Other applications include its use as a mordant in the textile industry, in the manufacture of pigments and dyes, and as a micronutrient in fertilizers. ceramic-glazes.comsyngloss.com

Historical Perspectives on Nickel Sulfate Research Evolution

The history of nickel sulfate (B86663) is intrinsically linked to the development of nickel plating and the broader understanding of nickel chemistry. The element nickel was first isolated and classified in 1751 by Axel Fredrik Cronstedt. wikipedia.org Early experiments in the 19th century by scientists like Golding Bird involved the use of nickel sulfate for plating on platinum. hcsplating.com

A significant milestone was the development of the Watts bath in 1916 by Oliver P. Watts. hcsplating.com This formulation, consisting of nickel sulfate, nickel chloride, and boric acid, became the standard for nickel electroplating and remains widely used today. nmfrc.orghcsplating.com The primary function of nickel sulfate in this bath is to provide the necessary concentration of nickel ions. nmfrc.org

The mid-20th century saw the emergence of electroless nickel plating , a process that uses a chemical reducing agent instead of an external electric current. hcsplating.com This development, pioneered by Abner Brenner and Grace Riddell, further expanded the applications of nickel coatings. hcsplating.com

Research into nickel and its compounds, including nickel sulfate, has evolved through distinct phases, with a rapid expansion in recent decades driven by new applications. mdpi.com

Current Research Landscape and Emerging Directions

Hydrometallurgical Extraction and Recovery Processes

Hydrometallurgy, involving the aqueous processing of ores and waste materials, stands as a cornerstone for nickel sulfate production. These wet processes offer advantages such as lower operating temperatures and the ability to recover multiple valuable elements simultaneously.

Nickel Sulfate Formation from Nickel Ores and Intermediates

The primary production of nickel sulfate begins with the extraction of nickel from its ores. The two main types of nickel ores are sulfide (B99878) and laterite deposits, each requiring distinct processing routes.

Sulfide ores are often concentrated through flotation before undergoing pyrometallurgical processes (smelting) to produce a high-grade nickel matte. mdpi.com This matte is then leached, often with sulfuric acid and oxygen in atmospheric or pressure reactors, to create an aqueous nickel sulfate solution. battery-news.de

Laterite ores, which constitute the majority of the world's nickel resources, are typically processed hydrometallurgically due to their lower nickel content. nih.gov High-Pressure Acid Leaching (HPAL) is an increasingly common technology for lateritic ores, especially the iron-rich limonite type. nih.govmacdermidenvio.com In the HPAL process, the ore is leached with sulfuric acid at high temperatures (around 250°C) and pressures, dissolving the nickel and cobalt into the solution. macdermidenvio.com This process yields intermediate products known as Mixed Hydroxide (B78521) Precipitate (MHP) or Mixed Sulfide Precipitate (MSP). google.comionxchng.com These intermediates are then refined further. The MHP or MSP is re-leached in sulfuric acid, purified, and processed to produce high-purity nickel sulfate. google.comgoogle.com MHP is often favored due to its lower cost and simpler technology. google.com

The choice between processing routes depends heavily on the ore composition. High-grade nickel laterites may be processed pyrometallurgically, while lower-grade deposits are more suited for hydrometallurgical methods. mdpi.com The resulting nickel sulfate solution from these initial stages undergoes extensive purification before crystallization. battery-news.de

Table 1: Comparison of Nickel Ore Processing Routes for Nickel Sulfate Production

| Ore Type | Primary Processing Method | Key Intermediates | Final Step to Nickel Sulfate |

|---|---|---|---|

| Sulfide Ores | Concentration, Smelting (Pyrometallurgy) | Nickel Matte | Leaching with Sulfuric Acid |

| Laterite Ores (Limonitic) | High-Pressure Acid Leaching (HPAL) | Mixed Hydroxide Precipitate (MHP), Mixed Sulfide Precipitate (MSP) | Re-leaching of intermediates with Sulfuric Acid |

| Laterite Ores (Saprolitic) | Pyrometallurgy or Atmospheric Leaching | Ferronickel or Leach Solution | Acid Dissolution or Direct Purification |

Nickel Recovery from Industrial Waste Streams

Recycling and recovering nickel from industrial waste is both economically and environmentally critical. Various waste streams serve as viable secondary sources for nickel sulfate production.

The exponential growth of the electric vehicle market has created a significant future source of nickel from end-of-life lithium-ion batteries (LIBs). yahoo.com Hydrometallurgical recycling of LIBs involves dismantling the batteries and leaching the valuable metals from the cathode material, often using sulfuric acid, sometimes in combination with a reducing agent like hydrogen peroxide. aquametals.comtandfonline.com This process dissolves the nickel into a leach solution. tandfonline.com Similarly, spent nickel-cadmium (Ni-Cd) batteries can be processed hydrometallurgically. onemine.orgcapes.gov.br After removing cadmium, the remaining nickel-rich material is dissolved in sulfuric acid to create a nickel sulfate solution. mdpi.comonemine.org Following leaching, the solution undergoes purification steps to remove impurities like iron, cobalt, and manganese before the nickel sulfate is crystallized. onemine.orgacs.orgresearchgate.net Research has demonstrated recovery efficiencies of over 96% for nickel from spent LIBs, yielding high-purity nickel sulfate hexahydrate. acs.org

Spent catalysts from industries such as petroleum refining and ammonia (B1221849) production are another significant secondary source of nickel. researchgate.netnih.gov These catalysts, often containing nickel oxide on an alumina (B75360) or silica (B1680970) support, are leached with sulfuric acid to dissolve the nickel. google.comresearchgate.netnih.gov The efficiency of this leaching process is influenced by parameters like acid concentration, temperature, time, and particle size. researchgate.net Studies have shown that over 98% of nickel can be recovered from spent Raney-nickel catalysts using sulfuric acid leaching. nih.gov One process for recovering nickel from a spent catalyst from an ammonia plant achieved 99% recovery as nickel sulfate by leaching with an 80% sulfuric acid solution at 70°C for 50 minutes. isca.mesci-hub.se The resulting leach liquor is then purified and crystallized to produce nickel sulfate. google.com

Wastewater and rinse streams from nickel electroplating operations, often referred to as bleed streams, contain dissolved nickel salts, including nickel sulfate and nickel chloride. macdermidenvio.comtandfonline.com Recovering nickel from these streams prevents environmental discharge and recaptures a valuable resource. Technologies like ion exchange and electrodialysis are effectively employed for this purpose. ionxchng.comresearchgate.netnih.gov In the ion exchange process, rinse water is passed through a selective resin that captures nickel ions. macdermidenvio.comionxchng.com The nickel is then eluted from the resin using sulfuric acid, creating a concentrated nickel sulfate solution that can be reused in the plating bath or crystallized. ionxchng.com Electrodialysis uses an electric field and ion-exchange membranes to separate and concentrate nickel ions from the wastewater, also yielding a solution suitable for recovery as nickel sulfate. mdpi.comresearchgate.net These methods can reclaim over 90% of the nickel from typical electroplating rinse waters. macdermidenvio.com

Spent Catalysts

Crystallization Science of Nickel Sulfate

Crystallization is the final and critical step in producing high-purity nickel sulfate. The properties of the final crystalline product are highly dependent on the control of crystallization conditions. Nickel sulfate is known to form several hydrated salts, with the hexahydrate (NiSO₄·6H₂O) and heptahydrate (NiSO₄·7H₂O) being the most common. mdpi.comsciencemadness.org

The stable form depends primarily on temperature. mdpi.com Below approximately 31.5°C, the heptahydrate (morenosite) is the stable form in acid-free solutions. mdpi.com Above this temperature, the hexahydrate (retgersite) crystallizes. wikipedia.org Furthermore, the hexahydrate exists as two different polymorphs: the blue tetragonal α-form and the green monoclinic β-form, with a transition temperature between them reported to be around 53-55°C. mdpi.comgoogle.com

The crystallization process, whether by cooling, evaporation, or antisolvent addition, must be carefully controlled. aalto.fidiva-portal.orgnih.gov

Cooling Crystallization: This method relies on the decreasing solubility of nickel sulfate at lower temperatures. The cooling rate can affect crystal size and purity. aalto.fi

Evaporative Crystallization: This technique involves evaporating water from the solution to achieve supersaturation, leading to crystallization. It is often performed at temperatures above 32°C to specifically target the hexahydrate form. nih.gov

Antisolvent Crystallization: This method involves adding a water-miscible organic solvent (like acetone (B3395972) or isopropanol) to the aqueous nickel sulfate solution to reduce the salt's solubility and induce crystallization. diva-portal.org

Impurities present in the solution, such as magnesium, chloride, and sodium, can significantly impact the crystallization process. aalto.fi Magnesium is particularly problematic as its ion has a similar size and charge to the nickel ion, allowing it to be incorporated into the nickel sulfate crystal lattice through isomorphous substitution, thereby reducing purity. nih.gov High chloride concentrations have been shown to decrease the solubility of nickel sulfate and can affect the crystal shape and final purity. aalto.fi Therefore, extensive purification of the leach solution is essential before the crystallization stage to produce battery-grade nickel sulfate. aalto.finih.gov

Table 2: Common Hydrates and Polymorphs of Nickel Sulfate

| Formula | Common Name | Crystal System | Typical Formation Temperature | Appearance |

|---|---|---|---|---|

| NiSO₄·7H₂O | Morenosite | Orthorhombic | < 31.5 °C | Green-blue crystals sciencemadness.org |

| α-NiSO₄·6H₂O | Retgersite | Tetragonal | 31.5 °C - 53.3 °C | Blue crystals mdpi.comgoogle.com |

| β-NiSO₄·6H₂O | - | Monoclinic | > 53.3 °C | Green crystals google.com |

| NiSO₄ | Anhydrous | Orthorhombic | > 330 °C (from hydrates) | Yellow solid sciencemadness.orgwikipedia.org |

Strategies for High-Purity Nickel Sulfate Production

To counteract the effects of impurity incorporation, several advanced synthesis and purification strategies are employed. These methods aim to either prevent the initial uptake of impurities or to remove them in subsequent processing steps.

Evaporative crystallization is a widely used industrial technique to produce nickel sulfate. rsc.org This process involves removing the solvent (water) through evaporation to create a supersaturated solution, from which nickel sulfate crystals nucleate and grow. rsc.orgnih.gov While effective in removing the bulk of many impurities, evaporative crystallization has its limitations. rsc.org The process often requires high temperatures, leading to significant energy consumption. researchgate.net Furthermore, it is less effective at removing isomorphous impurities like magnesium, which tend to co-crystallize with the nickel sulfate. rsc.orgnih.gov

The most stable and common form of nickel sulfate produced above 31.5°C is the hexahydrate (NiSO₄·6H₂O). nih.gov Industrial evaporative crystallization is often conducted at temperatures around 50°C to ensure this is the polymorph that crystallizes. nih.gov

To enhance the purity of nickel sulfate crystals obtained from crystallization, post-treatment processes like displacement washing and repulping are crucial.

Displacement washing involves rinsing the filtered crystal cake with a saturated nickel sulfate solution. acs.org This helps to remove the impure mother liquor that adheres to the crystal surfaces. acs.org

Repulping is a more intensive purification step where the impure crystals are re-suspended and stirred in a saturated, pure nickel sulfate solution for an extended period. rsc.orgacs.org This process allows for the removal of surface-adsorbed impurities and can also facilitate the recrystallization of the crystal surface, releasing some of the lattice-bound impurities into the solution. rsc.orgacs.org Research has shown that a single repulping stage can remove a significant amount of magnesium, though subsequent stages show diminished returns. rsc.orgresearchgate.netrsc.org For instance, one study reported a 77% removal of magnesium after the first repulping stage, but only a 26% removal in a second stage. rsc.orgresearchgate.netrsc.org

Effectiveness of Repulping on Magnesium Removal:

| Repulping Stage | Magnesium Removal Efficiency |

|---|---|

| Stage 1 | 77% rsc.orgresearchgate.netrsc.org |

| Stage 2 | 26% rsc.orgresearchgate.netrsc.org |

The final purity of nickel sulfate is highly dependent on the parameters controlling the crystallization process. Key parameters include temperature, cooling rate, and the concentration of impurities in the initial solution.

The temperature profile during crystallization determines the stable hydrate (B1144303) form of nickel sulfate. Below 31.5°C, nickel sulfate heptahydrate (NiSO₄·7H₂O) tends to form, while above this temperature, the hexahydrate (NiSO₄·6H₂O) is the more stable polymorph. nih.govmdpi.com

The cooling rate in cooling crystallization techniques can influence the moisture content of the final filter cake and the crystal size. aalto.fi A slower cooling rate generally allows for the growth of larger crystals with lower moisture content. aalto.fi

The initial concentration of impurities directly impacts the purity of the final product. For example, a high concentration of chloride ions in the initial solution has been shown to decrease the purity of the resulting nickel sulfate crystals. aalto.fi Studies have indicated that with lower impurity amounts, purity levels of 97-98% can be achieved, whereas higher impurity concentrations can lower this to around 90%. aalto.fi

| Parameter | Impact on Purity and Crystal Characteristics |

| Temperature | Determines the stable hydrate form (hexahydrate vs. heptahydrate). nih.govmdpi.com |

| Cooling Rate | Affects crystal size and moisture content of the filter cake; slower rates can lead to larger crystals and lower moisture. aalto.fi |

| Initial Impurity Concentration | Directly correlates with the purity of the final product; higher initial impurity levels lead to lower purity crystals. aalto.fi |

Role in Heterogeneous and Homogeneous Catalysis

Nickel sulfate serves as both a catalyst and a precursor for various catalytic materials, demonstrating its utility in both heterogeneous and homogeneous catalytic processes.

Catalytic Pathways in Organic Synthesis

Nickel sulfate has been shown to be an effective catalyst in several organic transformations. For instance, it can be used as a recyclable catalyst for the one-pot, three-component synthesis of α-aminophosphonates. atamanchemicals.com This reaction involves an aromatic aldehyde, a primary amine, and diethylphosphite. atamanchemicals.com Nickel catalysts, in general, are pivotal in numerous synthetic reactions, including cross-coupling reactions like the Suzuki and Heck reactions, which form carbon-carbon bonds. sigmaaldrich.comacs.org They also facilitate hydrogenation of unsaturated compounds, oxidation of alcohols, and dehydrogenation of alcohols. sigmaaldrich.com The catalytic prowess of nickel is attributed to its ability to participate in various reaction mechanisms such as oxidative addition, reductive elimination, and cyclization. sigmaaldrich.comacs.org

Precursor for Nickel-Based Catalysts (e.g., Nickel Carbonate)

A significant application of nickel sulfate is its role as a precursor for the synthesis of other nickel-based catalysts. atamanchemicals.comceramic-glazes.com Aqueous solutions of nickel sulfate react with sodium carbonate to precipitate nickel carbonate, a key precursor for various nickel catalysts and pigments. atamanchemicals.com Furthermore, nickel sulfate is used to prepare a range of other nickel compounds and catalysts. atamanchemicals.com For example, it is a starting material for producing palladium-nickel bimetallic nanoparticles, which are efficient catalysts for C-N coupling reactions. atamanchemicals.com It is also used to create NiFe₂O₄ spinel nanoparticles and nickel micro-flowers. atamanchemicals.com

Different nickel salts, including nickel sulfate, have been studied as precursors for Ni/Al₂O₃ catalysts used in CO₂–CH₄ reforming. nih.govacs.org While catalysts derived from nickel nitrate (B79036) often show higher activity and stability, those from nickel sulfate can also produce highly dispersed nickel species. nih.govacs.org However, catalysts prepared from nickel sulfate have been observed to produce more graphite (B72142) carbon, leading to poorer stability in this specific application. nih.govacs.org In other studies, such as the hydrogenation of nitrobenzene, catalysts synthesized from nickel-ammonium sulfate, derived from nickel sulfate, showed very low activity. mdpi.com The choice of precursor significantly impacts the resulting catalyst's structure and performance. researchgate.net

Electrochemical Deposition and Electroplating Research

Nickel sulfate is a cornerstone of the electroplating industry, primarily used as a source of Ni²⁺ ions for depositing nickel coatings. atamanchemicals.com

Fundamental Mechanisms in Nickel Electroplating

The most common nickel electroplating solutions are known as Watts baths, which consist of nickel sulfate, nickel chloride, and boric acid. utem.edu.mygoogle.com In this system, nickel sulfate is the primary source of nickel ions. utem.edu.my The electrodeposition process involves the reduction of these nickel ions at the cathode to form a metallic nickel layer. up.ac.za The presence of chloride ions, typically from nickel chloride, aids in the dissolution of the nickel anode and improves the conductivity of the bath. utem.edu.myshs-conferences.org Boric acid is added to buffer the pH of the solution. google.com The thickness of the deposited nickel layer is dependent on the current density at the part's surface. difruscia.com

Surface Coating Performance and Corrosion Resistance Studies

Nickel electroplating is widely employed to enhance the surface properties of materials, notably their corrosion and wear resistance. difruscia.comsharrettsplating.com The microcrystalline structure created by nickel plating is less porous and provides an effective barrier against corrosive elements. sharrettsplating.com Nickel sulfate-based plating, often referred to as "bright nickel," is used for applications where a decorative, reflective finish is desired. difruscia.com

The corrosion resistance of nickel coatings is a key area of research. Electroless nickel plating, for which nickel sulfate can be a precursor, offers excellent resistance to various chemicals, including alkalies, salt solutions, and acids. electro-coatings.com The performance of these coatings can be influenced by factors such as the composition of the plating bath and the post-treatment processes. For instance, high-phosphorus electroless nickel coatings generally exhibit higher chemical resistance. microncoatings.it

Table 1: Chemical Resistance of Electroless Nickel Coatings This table provides an indication of the compatibility of electroless nickel coatings with various chemical environments. The data is for general guidance and should be confirmed by specific testing.

| Chemical | Concentration | Temperature (°C) | Resistance Rating |

| Nickel Sulfate | Saturated | 20 | A |

| Mineral Oil | 100% | 20 | A |

| Petroleum | 100% | 20 | A |

| Lead Acetate | Saturated | 20 | B |

| Oleum | 20% | 20 | D |

Legend:

A: Excellent chemical compatibility (corrosion rate < 2.5 µm/year) microncoatings.it

B: Good chemical compatibility (corrosion rate < 12.5 µm/year) microncoatings.it

D: Poor chemical compatibility (corrosion rate > 25 µm/year) microncoatings.it

Table adapted from available chemical resistance data for electroless nickel coatings. microncoatings.it

Battery Materials Science and Engineering

In recent years, nickel sulfate has become a critical raw material in the manufacturing of batteries for electric vehicles (EVs) and energy storage systems. gem.com.cnwoodmac.com It is the preferred chemical feed for producing the cathode materials used in nickel-bearing lithium-ion batteries, such as Nickel-Manganese-Cobalt (NMC) and Nickel-Cobalt-Aluminum (NCA) technologies. woodmac.com

The demand for high-purity, battery-grade nickel sulfate has surged with the growth of the EV market. woodmac.com This high-purity nickel sulfate is a key raw material for precursor cathode active materials (PCAM). targray.comkoreazinc.co.kr The production process often involves dissolving pure nickel metal or refining nickel-containing intermediates in sulfuric acid. atamanchemicals.comwoodmac.com The resulting nickel sulfate is then used to synthesize the cathode materials where nickel plays a crucial role in the battery's energy density. koreazinc.co.kr For instance, a cathode material might be formed by mixing lithium with a precursor containing nickel, cobalt, and manganese. koreazinc.co.kr The increasing demand has spurred the development of new production facilities, including some of the world's largest nickel sulfate plants, to supply the growing battery industry. tbpnickel.com

Nickel Sulfate as a Precursor for Cathode Materials in Lithium-Ion Batteries

Nickel sulfate is a critical raw material in the production of cathode materials for nickel-bearing lithium-ion batteries (LiBs), which are essential for the electric vehicle (EV) market. koreazinc.co.krwoodmac.com Specifically, it is the preferred chemical feed for manufacturing nickel-rich cathodes such as Nickel-Manganese-Cobalt (NMC) oxides (e.g., Li(NMC)O2) and Nickel-Cobalt-Aluminum (NCA) oxides. woodmac.comaip.orgdigitaloceanspaces.com The increasing demand for higher energy density and longer driving ranges in EVs has led to the development of cathodes with higher nickel content, such as NMC 811 (8 parts nickel, 1 part manganese, 1 part cobalt). digitaloceanspaces.com

The synthesis of these advanced cathode materials typically involves a co-precipitation process. aip.orgecoinvent.org In this method, an aqueous solution of nickel sulfate is mixed with sulfates of other metals, such as manganese sulfate and cobalt sulfate. ecoinvent.org A precipitating agent, like sodium hydroxide, and a complexing agent, such as ammonium (B1175870) hydroxide, are added to the mixed metal sulfate solution in a reactor. ecoinvent.org This process yields a precursor material, typically a mixed hydroxide precipitate (MHP) like NMC(OH)2. ecoinvent.org This precursor is then filtered, washed, dried, and subsequently calcined with a lithium source (e.g., lithium carbonate) to produce the final active cathode material. aip.orgecoinvent.orgmdpi.com

The quality and purity of the initial nickel sulfate are paramount, as they directly influence the electrochemical performance, stability, and cycle life of the final NMC cathode. aip.orgn-bri.org Research has shown that the characteristics of the raw metal sulfates, including their crystal structure and elemental composition, are crucial for achieving the desired quality in the NMC precursor and, ultimately, the final cathode product. aip.orgn-bri.orgresearchgate.net Therefore, careful characterization of nickel sulfate and other raw materials is a critical step before their use in synthesis. aip.orgn-bri.org

Material Science Implications for Rechargeable Battery Systems (NiCd, NiMH)

Beyond modern lithium-ion chemistries, nickel sulfate has historically been and continues to be a fundamental component in the manufacturing of other rechargeable battery systems, namely Nickel-Cadmium (NiCd) and Nickel-Metal Hydride (NiMH) batteries. samaterials.comlithium-chemical.comlerochem.eu In both technologies, the chemical reaction at the positive electrode (cathode) involves nickel oxide hydroxide (NiOOH). wikipedia.orglion-care.com Nickel sulfate serves as a key raw material for producing this active cathode material. samaterials.comlerochem.eu

Nickel-Cadmium (NiCd) Batteries: For decades, NiCd batteries were a dominant technology for portable electronics and power tools. acs.org The cathode is composed of nickel oxide hydroxide, and the anode is made of cadmium. wikipedia.org Nickel sulfate is used in the production of the nickel hydroxide paste that forms the positive electrode. researchgate.net While known for their durability, long cycle life, and ability to operate in extreme temperatures, the use of toxic cadmium has led to significant environmental restrictions on NiCd batteries. acs.org

Nickel-Metal Hydride (NiMH) Batteries: Developed as a more environmentally friendly alternative to NiCd, NiMH batteries replace the toxic cadmium anode with a hydrogen-absorbing metal alloy. wikipedia.orglion-care.com The cathode chemistry, however, remains similar, utilizing nickel oxide hydroxide derived from materials like nickel sulfate. wikipedia.org NiMH batteries offer a higher energy density—two to three times that of NiCd batteries of the same size—and became the battery of choice for early hybrid electric vehicles, like the Toyota Prius, and for common rechargeable AA and AAA batteries. wikipedia.orgacs.org The performance and stability of the NiMH system are closely tied to the properties of the nickel hydroxide cathode. researchgate.net

The transition from NiCd to NiMH illustrates a significant step in battery material science, driven by the need to eliminate toxic materials while improving energy storage capacity. In both systems, nickel sulfate plays a foundational role as the source of the active nickel component in the cathode.

Purity Requirements for Battery-Grade Nickel Sulfate

The performance, safety, and lifespan of high-energy batteries, particularly lithium-ion types, are greatly affected by the purity of the precursor materials. cloudfront.net Consequently, the nickel sulfate used in battery manufacturing must meet exceptionally high purity standards, often referred to as "battery-grade." google.comprimobius.com The specifications for impurities are becoming increasingly stringent as battery technology advances. cloudfront.net

Battery-grade nickel sulfate is typically required to have a purity of at least 99.8%, with many applications demanding purities of 99.9% or even higher. google.comgoogle.comwipo.int Impurities, even at trace levels, can negatively impact the electrochemical properties of the cathode, leading to reduced capacity, poor cycle life, and potential safety issues. cloudfront.net To achieve this level of purity, raw nickel feedstocks are subjected to advanced refining and purification processes, such as solvent extraction, ion exchange, and crystallization. cloudfront.netgoogle.com Crystallization is a critical final step that, when carefully designed, can produce large, high-purity nickel sulfate hexahydrate (NiSO₄·6H₂O) crystals suitable for battery precursor production. jord.com.aucloudfront.net

The table below outlines typical purity specifications for battery-grade nickel sulfate, highlighting the extremely low tolerance for metallic and other contaminants.

Typical Specifications for Battery-Grade Nickel Sulfate

| Parameter | Specification |

|---|---|

| Purity (as NiSO₄) | ≥ 99.8% |

| Nickel (Ni) Content | 22.20 – 22.30% |

| Cobalt (Co) | < 0.0010 % (10 ppm) |

| Copper (Cu) | < 0.0001 % (1 ppm) |

| Sodium (Na) | < 0.0001 % (1 ppm) |

| Magnesium (Mg) | < 0.0010 % (10 ppm) |

| Chloride (Cl) | < 0.0005 % (5 ppm) |

| Silicon (Si) | < 0.0001 % (1 ppm) |

| Potassium (K) | < 0.0001 % (1 ppm) |

| pH (10% Solution) | 4.0 – 6.0 |

Data sourced from multiple supplier and industry specifications. cloudfront.nettargray.com

Environmental Fate and Remediation Research of Nickel Sulfate

Environmental Distribution and Speciation in Aquatic and Terrestrial Systems

When introduced into the environment, nickel sulfate (B86663) undergoes a series of transformations and distribution processes that dictate its ultimate fate and potential impact on ecosystems. The speciation of nickel, or the form in which it exists, is a critical factor influencing its mobility, bioavailability, and toxicity.

Nickel sulfate is highly soluble in water. nih.goviarc.fr Upon dissolution, it dissociates into the nickel cation (Ni²⁺) and the sulfate anion (SO₄²⁻). echemi.combrainly.com In most natural aquatic environments, the dominant and most bioavailable form of nickel is the free hydrated nickel ion (Ni²⁺). canada.ca This divalent cation is the primary form responsible for potential biological interactions and toxic effects in aquatic organisms. The rate of dissolution can be influenced by the hydration state of the nickel sulfate, with the hexahydrate form dissolving much faster than the anhydrous form. iarc.frindustrialchemicals.gov.au

The dissolution reaction in water can be represented as: NiSO₄(s) → Ni²⁺(aq) + SO₄²⁻(aq) brainly.com

This solubility ensures that nickel from nickel sulfate sources can be readily dispersed in water bodies. nih.gov

In natural waters, the free nickel ion (Ni²⁺) can interact with various dissolved and particulate matter. These interactions significantly influence its speciation and bioavailability. nlc-bnc.ca

Inorganic Complexes: In seawater, for instance, inorganic nickel can be divided between the free metal ion (Ni²⁺) and complexes with carbonate, and chloride.

Organic Complexes: A significant portion of dissolved nickel in natural waters, often estimated to be between 50% and 70%, forms complexes with dissolved organic matter (DOM). mdpi.com This organic matter includes substances like humic and fulvic acids. The formation of these organic complexes can reduce the concentration of the free Ni²⁺ ion, thereby affecting its bioavailability. mdpi.com Studies have shown that more than 99.9% of dissolved nickel in some freshwater systems can be bound by strong organic ligands. nih.gov The kinetics of these interactions are crucial, as the exchange between different nickel species can be slow, sometimes taking hours to days to reach equilibrium. nih.gov

The presence of these complexing agents means that simply measuring the total dissolved nickel concentration may not accurately reflect the potential for biological uptake or toxicity.

A substantial portion of nickel entering aquatic systems, over 90%, becomes associated with particulate matter and eventually settles in the sediments. The partitioning of nickel within the sediment is a complex process influenced by various geochemical factors.

Sorption and Precipitation: Nickel can be adsorbed onto clay minerals, iron and manganese oxides, and organic matter. nlc-bnc.ca Under reducing conditions in the presence of sulfur, the formation of relatively insoluble nickel sulfide (B99878) can occur, which reduces its bioavailability. canada.ca

Influence of Sediment Properties: The bioavailability of nickel in sediments is not solely dependent on the total nickel concentration but is strongly influenced by factors such as acid volatile sulfide (AVS) and organic carbon content. nih.gov Models incorporating simultaneously extracted metal (SEM) and AVS are often used to predict nickel bioavailability. nih.gov

Dynamic Partitioning: The partitioning of nickel in sediments can change over time. For example, initial partitioning may be dominated by organic carbon, but can shift towards associations with iron and manganese oxides. nih.gov The presence of an oxic surface layer in sediments with sufficient iron and manganese can lead to nickel being less available to organisms. nih.gov

These partitioning processes are critical in determining the fraction of nickel in sediments that is actually available to be taken up by benthic organisms. nih.gov

Interaction with Inorganic and Organic Matrices in Natural Waters

Advanced Wastewater Treatment Methodologies for Nickel Sulfate Effluents

Given the environmental concerns associated with nickel, effective treatment of industrial wastewater containing nickel sulfate is essential. A variety of physico-chemical and advanced methods are employed to remove nickel from these effluents.

Traditional methods for treating nickel-containing wastewater include chemical precipitation, coagulation, and flocculation. mdpi.com These methods are often effective for high concentrations of nickel but may not be sufficient to meet stringent discharge limits. mdpi.comelectroplatingmachines.com

Membrane filtration technologies have emerged as highly efficient methods for treating nickel-containing wastewater, capable of achieving very low to zero discharge of heavy metals. mdpi.comresearchgate.net Among these, reverse osmosis (RO) is a prominent and effective technology. electroplatingmachines.com

Reverse osmosis utilizes a semi-permeable membrane that allows water molecules to pass through while rejecting dissolved salts and other contaminants, including nickel ions. eaiwater.com This pressure-driven process can achieve high rejection rates for dissolved inorganics like nickel, often exceeding 95-99%. eaiwater.comaquapurefilters.com

Research Findings on Reverse Osmosis for Nickel Removal:

| Study Focus | Key Findings | Reference |

| Nickel Sulfate Recovery | A reverse osmosis system was successfully used to recover and upgrade nickel sulfate from dilute solutions by more than 2.5 times. | watercareinnovations.com |

| Electroplating Wastewater | Pilot tests using a polyamide thin film composite RO membrane on synthetic nickel plating wastewater showed an average nickel removal of 90.5% to 96.5% as pressure increased from 3 to 5 bar. | jess.ir |

| Combined Membrane Processes | A combined ultrafiltration (UF) and reverse osmosis (RO) process resulted in 100% retention of nickel from metal-contaminated wastewater. | mdpi.comresearchgate.net |

| General Removal Efficiency | Reverse osmosis is capable of removing 97-98% of nickel from drinking water. | aquapurefilters.com |

| Contaminant Rejection | An ultimate reverse osmosis system demonstrated over 99% rejection of Nickel Sulfate (NiSO₄). | apecwater.com |

| Pilot-Scale Platform | A pilot-scale platform using ultrafiltration, nanofiltration, and reverse osmosis concentrated nickel ions in electroplating wastewater by 8-10 times. | neptjournal.com |

These studies highlight the effectiveness of reverse osmosis, often in combination with other pre-treatment steps like ultrafiltration, in removing nickel from industrial effluents, enabling water reuse and resource recovery. mdpi.comresearchgate.netwatercareinnovations.com

Physico-Chemical Treatment Processes

Adsorption Mechanisms and Materials (e.g., Activated Carbon)

The remediation of nickel sulfate from aqueous solutions through adsorption is a widely studied and effective method, primarily due to its high efficiency, low cost, and simple operation. aidic.it Activated carbon is a prominent adsorbent material owing to its large surface area, porous structure, and versatile surface chemistry. aidic.it Research has also explored various other adsorbents, including biochar, industrial by-products like slag, and agricultural waste materials. mtu.eduenergy.govkns.org

The primary mechanisms governing the adsorption of nickel (Ni(II)) ions onto these materials include ion exchange, surface complexation, electrostatic attraction, and physical adsorption. aidic.itmtu.edu The effectiveness of these mechanisms is heavily influenced by factors such as the pH of the solution, initial nickel concentration, adsorbent dosage, and temperature. kns.orgmdpi.com

Activated Carbon: Activated carbon, derived from various precursors like coconut oilcake, lapsi seed stone, and Phragmites australis, has demonstrated significant nickel adsorption capabilities. aidic.itkns.orgworldscientific.com The process often follows pseudo-second-order kinetics, indicating that chemisorption may be a rate-limiting step. kns.orgworldscientific.com Adsorption isotherms, which describe the equilibrium between the adsorbent and adsorbate, are often well-represented by the Langmuir and Freundlich models. mdpi.comutp.edu.my The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface.

The pH of the solution is a critical parameter. Optimal nickel adsorption on activated carbon typically occurs in a pH range of 4 to 7. utp.edu.my At lower pH values, an excess of hydrogen ions (H+) competes with Ni(II) ions for active adsorption sites, reducing removal efficiency. aidic.it As the pH increases, the adsorbent surface becomes more negatively charged, enhancing the electrostatic attraction of positively charged Ni(II) ions. researchgate.net

Modification of activated carbon can further enhance its performance. For instance, modifying Phragmites australis-based activated carbon with a copper sulfate-ammonia complex has been shown to improve its surface's oxygen and nitrogen content, leading to a superior adsorption capacity compared to its unmodified counterpart. tandfonline.com

Other Adsorbent Materials: Beyond conventional activated carbon, research has highlighted the potential of other low-cost materials:

Biochar: Derived from biomass, biochar is effective in immobilizing nickel through mechanisms like ion exchange and surface complexation. mtu.edu Its performance can be enhanced through physical or chemical activation to increase surface area and active functional groups. mtu.edu

Industrial Slags: Alkali-activated geopolymers synthesized from industrial slags, such as blast furnace slag, have been used as adsorbents in fixed-bed columns, showing potential for nickel removal. energy.gov

Lapindo Mud: This natural material, when chemically activated with sodium hydroxide (B78521), has shown a remarkable adsorption capacity of 98.3% for nickel from nickel sulfate solutions. researchgate.netresearchgate.net

The table below summarizes the adsorption capacities of various materials for nickel removal as reported in different studies.

| Adsorbent Material | Adsorption Model | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

| Lapsi Seed Stone Activated Carbon | Langmuir | 69.5 | 5 | worldscientific.com |

| Coconut Oilcake Activated Carbon | Temkin | - | - | kns.org |

| Neem Oilcake Activated Carbon | Temkin | - | - | kns.org |

| Commercial Activated Carbons | Langmuir | 4.9 - 5.2 | 4 - 7 | utp.edu.my |

| Sewage Sludge-Derived Activated Carbon | Freundlich | 11.52 | - | researchgate.net |

| [Cu(NH₃)₄]-PAC | Langmuir | 70.30 | 7 | aidic.it |

| Lewatit MonoPlus TP220 Resin | Freundlich | 90.41 - 208.12 | - | mdpi.com |

Chemical Precipitation Techniques (e.g., Ferrous Sulfate, Sodium Carbonate)

Chemical precipitation is a conventional and effective method for removing nickel from industrial wastewater. This technique involves the addition of chemical reagents to convert soluble nickel ions into insoluble precipitates, which can then be separated from the liquid phase through sedimentation or filtration. The most common forms of nickel precipitation are hydroxide and sulfide precipitation.

Hydroxide Precipitation: This method involves raising the pH of the wastewater by adding an alkali, such as sodium hydroxide (NaOH) or lime (calcium hydroxide, Ca(OH)₂), to precipitate nickel as nickel hydroxide (Ni(OH)₂). mdpi.comp2infohouse.org The process is straightforward and widely used. For instance, adding NaOH to adjust the pH to 8.0 can effectively precipitate nickel hydroxide from liquid waste. p2infohouse.org Similarly, earth alkali compounds like CaO or Ca(OH)₂ can be used to neutralize nickel sulfate solutions, leading to the formation of nickel hydroxide precipitates. mdpi.com

Sulfide Precipitation: Sulfide precipitation offers advantages over hydroxide precipitation, including lower precipitate solubility over a broad pH range and effectiveness even in the presence of some complexing agents. utp.edu.my Reagents such as sodium sulfide (Na₂S), sodium hydrosulfide (B80085) (NaHS), or ferrous sulfide (FeS) are used to precipitate nickel as nickel sulfide (NiS). utp.edu.my Research on treating electroplating wastewater demonstrated that sulfide precipitation achieved a nickel removal efficiency of approximately 91-94% under optimal conditions of pH 5 and an equimolar ratio of sulfide to nickel ions. aidic.it The resulting precipitate is primarily millerite (NiS). kns.org The use of ferrous sulfate (FeSO₄) as a source of sulfide ions is an indirect method. When FeS is added to a solution, the sulfide ion can be liberated to react with nickel, especially when the pH is maintained between 8.5 and 9. utp.edu.my

Carbonate Precipitation: Another technique involves the use of carbonates, such as sodium carbonate (Na₂CO₃), to precipitate nickel as nickel carbonate (NiCO₃). researchgate.netnih.gov This method is employed for nickel recovery from solutions. Studies have shown that complete precipitation of nickel from a nickel sulfate solution requires an excess of sodium carbonate, at least 2.5 times the molar amount of nickel. researchgate.net The resulting basic nickel carbonate can be further processed, for example, by calcination to obtain high-purity nickel oxide. nih.gov

The table below outlines different chemical precipitation techniques and their reported efficiencies.

| Precipitant | Target Precipitate | pH | Removal/Recovery Efficiency | Reference |

| Sodium Sulfide (Na₂S) | Nickel Sulfide (NiS) | 5 | ~91-94% | aidic.it |

| Sodium Hydroxide (NaOH) | Nickel Hydroxide (Ni(OH)₂) | 8.0 | - | p2infohouse.org |

| Sodium Carbonate (Na₂CO₃) | Nickel Carbonate (NiCO₃) | 11 | Complete Precipitation | nih.gov |

| Ferrous Sulfide (FeS) | Nickel Sulfide (NiS) | 8.5 - 9.0 | - | utp.edu.my |

| Calcium Hydroxide (Ca(OH)₂) | Nickel Hydroxide (Ni(OH)₂) | - | - | mdpi.com |

Ion Exchange Processes (Cation and Anion Resins)

Ion exchange is a reversible chemical process used for the removal and recovery of nickel ions from wastewater. utp.edu.my The process involves the exchange of ions between a solid phase (the ion exchange resin) and a liquid phase (the nickel-containing solution). This technology is advantageous for its ability to handle large volumes of effluent and achieve high removal efficiencies, often recovering nickel for reuse. utp.edu.my Both cation and anion exchange resins are utilized, depending on the chemical nature of the nickel species in the solution.

Cation Exchange Resins: In most industrial wastewaters, nickel exists as the divalent cation (Ni²⁺). Strong acid cation (SAC) exchange resins, such as those with sulfonic acid functional groups, are commonly used to remove Ni²⁺ ions. researchgate.net The resin, typically in the hydrogen (H⁺) or sodium (Na⁺) form, exchanges these ions for the nickel ions in the solution. utp.edu.my Studies have demonstrated that SAC resins can achieve nickel removal rates up to 88.5%. researchgate.net The efficiency of cation exchange is influenced by parameters like the initial nickel concentration, pH, and temperature. tandfonline.comresearchgate.net For example, the percentage of adsorption tends to decrease as the initial concentration of Ni(II) ions increases. tandfonline.com Weak acid cation (WAC) resins, like those with carboxylic acid functional groups, are also selective for multivalent ions like Ni²⁺. dupont.com

Anion Exchange Resins: Anion exchange resins are effective when nickel forms anionic complexes. In solutions with high concentrations of hydrochloric acid, nickel can form anionic chloride complexes (e.g., [NiCl₄]²⁻), which can be removed by strong base anion exchange resins. kns.orgdupont.com Similarly, anion exchange resins have been used to remove nickel from electroplating wastewater, with maximum removal observed at a pH range of 4-6. tandfonline.com

Chelating Resins: Chelating resins are a specialized type of ion exchanger with functional groups that form stable coordination complexes with metal ions like nickel. Resins with aminophosphonic or bis-picolylamine functional groups, such as Lewatit MonoPlus TP220 and Dowex M4195, exhibit high selectivity and capacity for nickel, even in highly acidic streams. mdpi.comresearchgate.netdupont.com They are particularly useful for the challenging separation of nickel from other metals like cobalt. dupont.com

Regeneration of the resins is a crucial step for their reuse and for the recovery of the adsorbed nickel. Cation resins are typically regenerated using a strong acid like sulfuric acid (H₂SO₄), while anion resins can be regenerated with a strong base like sodium hydroxide (NaOH). utp.edu.my

| Resin Type | Functional Group | Target Nickel Species | Key Findings | Reference |

| Strong Acid Cation (e.g., Dowex HCR-W) | Sulfonic Acid | Ni²⁺ | Removes nickel and other cations. | p2infohouse.org |

| Weak Base Anion (e.g., Dow WGR) | - | Anions (e.g., SO₄²⁻) | Used in series with cation and strong base anion resins. | p2infohouse.org |

| Strong Base Anion (e.g., Dow SBR) | - | Anions (e.g., SO₄²⁻, silicates) | Provides final "polishing" of the water. | p2infohouse.org |

| Chelating (e.g., Lewatit MonoPlus TP220) | Aminophosphonic | Ni²⁺ | High adsorption capacity and favorable uptake from acidic solutions. | mdpi.com |

| Chelating (e.g., Dowex M4195) | Bis-picolylamine | Ni²⁺ | Facilitates separation of nickel from cobalt. | dupont.com |

| Anion Resin | - | Anionic Nickel Complexes | Effective for removal from electroplating wastewater at pH 4-6. | tandfonline.com |

Electrochemical Remediation (e.g., Electrocoagulation)

Electrochemical remediation techniques offer an alternative to chemical-based methods for treating nickel-contaminated wastewater. These processes use electrical energy to drive chemical reactions that can remove, recover, or destroy contaminants. Electrocoagulation is a prominent electrochemical method for nickel removal.

Electrocoagulation (EC): Electrocoagulation involves the in-situ generation of coagulants through the electrolytic dissolution of a sacrificial anode, typically made of aluminum (Al) or iron (Fe). jecst.orgbibliotekanauki.pl When a direct current is applied, the anode material oxidizes and releases metal ions (e.g., Al³⁺ or Fe²⁺/Fe³⁺) into the wastewater. These ions immediately hydrolyze to form a series of metal hydroxides and polyhydroxides, which act as coagulating agents. mdpi.com

The primary mechanisms for nickel removal via electrocoagulation are:

Precipitation/Co-precipitation: Nickel ions can precipitate as nickel hydroxide at the elevated pH near the cathode. More significantly, they can co-precipitate with the aluminum or iron hydroxide flocs formed in the bulk solution. mdpi.com

Adsorption: The freshly formed, amorphous metal hydroxide flocs have a large surface area and can effectively adsorb dissolved nickel ions from the solution. nih.gov

The efficiency of electrocoagulation is dependent on several key operational parameters:

Electrode Material: Both aluminum and iron electrodes are effective, though iron electrodes have sometimes shown slightly better removal efficiencies for nickel. mdpi.com

Current Density: Higher current density generally increases the rate of coagulant generation and bubble production, leading to faster and more efficient nickel removal. However, it also increases energy consumption. mdpi.comdoi.org

pH: The initial pH of the wastewater is a critical factor, as it affects the species of metal hydroxides formed and the surface charge of the coagulants. Optimal removal is often observed in the neutral to slightly alkaline pH range. bibliotekanauki.pl

Electrolysis Time: Removal efficiency increases with the duration of the electrolysis process. researchgate.net

Studies have reported high nickel removal efficiencies using electrocoagulation, often exceeding 97%. For example, research using Al/Al electrodes achieved removal rates between 97.7% and 99.7% from a complex Ni(II)-NH₃-CO₂-SO₂-H₂O system. researchgate.net Another study reported 98% nickel removal from mine water using Al electrodes. mdpi.com The process can also be combined with other electrochemical techniques like electrodeposition for enhanced nickel recovery. doi.org

The table below summarizes findings from various electrocoagulation studies for nickel removal.

| Electrode Material | Initial Ni Concentration (mg/L) | pH | Current Density (mA/cm²) | Removal Efficiency (%) | Reference |

| Aluminum/Aluminum | 293 - 1356 | 8.6 | 9.8 | 97.7 - 99.7 | researchgate.net |

| Aluminum | - | - | - | 98 | mdpi.com |

| Aluminum | 25 - 1000 | 6 | 0.95 | 45.1 - 95.3 | jecst.org |

| Iron/Aluminum | - | 3.0 | 10 | 100 | bibliotekanauki.pl |

| Stainless Steel (Anode) / Aluminum (Cathode) | 20 | 6.5 | - | 62 | torontomu.ca |

Biological Remediation Strategies

Biological remediation, or bioremediation, utilizes living organisms—primarily microorganisms and plants—to remove, degrade, or detoxify pollutants from soil and water. These strategies are considered environmentally friendly and potentially cost-effective alternatives to conventional physicochemical methods for treating nickel sulfate contamination.

Microbial Approaches (e.g., Sulfate-Reducing Bacteria)

Microbial bioremediation employs microorganisms like bacteria and fungi to alter the chemical state of nickel, typically converting soluble ions into insoluble forms that can be easily separated from the contaminated medium. worldscientific.com

Sulfate-Reducing Bacteria (SRB): Sulfate-reducing bacteria are a key group of microorganisms used for treating wastewater containing both sulfate and heavy metals, such as nickel. mdpi.com These anaerobic bacteria use sulfate as an electron acceptor for the oxidation of an organic substrate (electron donor), producing hydrogen sulfide (H₂S). mdpi.commdpi.com The biologically generated sulfide then reacts with dissolved nickel ions (Ni²⁺) to form highly insoluble nickel sulfide (NiS) precipitates. mdpi.com

Sulfate Reduction: SO₄²⁻ + Organic Matter → H₂S + HCO₃⁻

Nickel Precipitation: Ni²⁺ + H₂S → NiS(s) + 2H⁺

This process not only removes nickel but also reduces sulfate levels and can increase the pH of acidic wastewater. researchgate.net Studies have demonstrated the high efficiency of SRB-based systems, with bioreactors achieving nickel recovery rates of up to 95%. mdpi.com The effectiveness of SRB can be influenced by factors such as the availability of a suitable organic carbon source (e.g., lactate, ethanol), temperature, and pH. mdpi.comasrs.us Research has shown that even with high initial nickel concentrations (up to 500 mg/L), SRB can effectively treat the water if a sufficient labile carbon source is provided. asrs.us

Other Microbial Mechanisms: Besides sulfide precipitation by SRB, other bacteria, such as Bacillus species, can remove nickel through biosorption and bioaccumulation. researchgate.netbibliotekanauki.pl Biosorption involves the binding of nickel ions to the surface of the microbial biomass, while bioaccumulation is the uptake of nickel into the cell. Gram-positive bacteria like Bacillus subtilis and Bacillus thuringiensis have been shown to effectively absorb and remove nickel from contaminated solutions. researchgate.netaip.org One study found that Bacillus subtilis could achieve an 85.61% reduction in nickel levels from an industrial liquid waste that had been pre-treated by electrocoagulation. aip.org

| Microbial Agent | Remediation Mechanism | Key Findings | Reference |

| Sulfate-Reducing Bacteria (SRB) | Sulfide Precipitation | Achieved up to 95% nickel recovery in bioreactors. | mdpi.com |

| Sulfate-Reducing Bacteria (SRB) | Sulfide Precipitation | Effective for nickel concentrations up to 500 mg/L with adequate carbon source. | asrs.us |

| Bacillus sp. KL1 | Bio-uptake/Bioremediation | Highest bioremediation of 55.06% observed at 100 ppm Ni concentration. | bibliotekanauki.pl |

| Bacillus subtilis | Biosorption/Bioaccumulation | Achieved 85.61% nickel reduction from pre-treated industrial waste. | aip.org |

| Desulfotomaculum sp. (SRB) | Ni-protein complexation | More than 50% of nickel remained soluble as a complex, offering potential for Ni-Co separation. | uq.edu.au |

Phytoremediation and Phytomining Techniques

Phytoremediation is a green technology that utilizes plants to clean up contaminated environments. researchgate.net For nickel contamination, the primary phytoremediation approach is phytoextraction, where plants absorb nickel from the soil or water through their roots and translocate it to their harvestable, above-ground tissues (shoots and leaves). mdpi.com

Hyperaccumulator Plants: A key aspect of phytoextraction is the use of "hyperaccumulator" plants. These are specialized plant species that have evolved to tolerate and accumulate extraordinarily high concentrations of heavy metals without suffering toxic effects. petro-online.com For nickel, a plant is considered a hyperaccumulator if it can accumulate at least 1000 mg of Ni per kg of dry weight in its shoot tissues. mdpi.com There are over 750 known species of hyperaccumulators, with the majority being nickel accumulators. energy.gov

Some notable nickel hyperaccumulators include species from the Brassicaceae family (e.g., Alyssum and Brassica) and Vetiveria zizanioides (vetiver grass). researchgate.netijsrp.org These plants possess unique physiological mechanisms for efficient nickel uptake by roots, translocation to shoots, and sequestration in leaf cell vacuoles to avoid toxicity. petro-online.com

Phytomining (or Agromining): When the accumulated metal is economically valuable, the process is termed phytomining or agromining. researchgate.net This technology involves cultivating hyperaccumulator plants on low-grade ore bodies or metal-rich soils to produce a "bio-ore." rsc.org After harvesting, the plant biomass is incinerated to produce an ash rich in nickel, which can then be processed using conventional metallurgical methods to recover the metal. researchgate.netrsc.org This approach offers a sustainable and low-carbon footprint alternative to traditional mining, especially for extracting nickel from serpentine (B99607) soils, which are naturally enriched in the metal. energy.govresearchgate.net Research has demonstrated that nickel accumulation can reach 2.5% or more in the above-ground tissues of some hyperaccumulators under optimized conditions. researchgate.net

The efficiency of phytoremediation and phytomining can be influenced by soil conditions (e.g., pH, organic matter) and the bioavailability of nickel. Agronomic practices, such as the application of soil amendments, can be used to enhance nickel uptake and plant biomass production. researchgate.net

| Plant Species | Technique | Nickel Removal/Accumulation | Key Findings | Reference |

| Lemna minor (Duckweed) | Phytoextraction (Hydroponic) | 68% removal from synthetic water. | Suitable for cleaning nickel-contaminated water. | aidic.it |

| Chrysopogon zizanioides | Phytoextraction (Hydroponic) | 98.7% removal from landfill leachate. | Highly effective for treating complex wastewaters. | aidic.it |

| Lepidium sativum | Phytoextraction (Soil) | Removed 10.8 mg/kg from soil spiked with 19.66 mg/kg Ni. | Translocation factor >1 indicates effective accumulation in shoots. | gnest.org |

| Alyssum species | Phytomining | Can accumulate >10,000 mg/kg (1%) in dry biomass. | A well-known genus of nickel hyperaccumulators. | researchgate.net |

| Vetiveria zizanioides (Vetiver grass) | Phytoextraction (Soil) | Accumulates more nickel in roots than shoots. | Suitable for phytostabilization and phytoremediation. | ijsrp.org |

| Brassica species | Phytoextraction (Soil) | B. juncea showed potential as a hyperaccumulator. | EDTA application enhanced nickel uptake. | researchgate.net |

Toxicological Investigations and Health Risk Assessment of Nickel Sulfate

Mechanisms of Carcinogenesis Induced by Nickel Sulfate (B86663) Exposure

Nickel sulfate, a water-soluble nickel compound, has been the subject of extensive research to understand its carcinogenic potential. The mechanisms through which it contributes to cancer development are complex, involving a combination of genotoxic and epigenetic events.

The International Agency for Research on Cancer (IARC) has classified nickel compounds, including nickel sulfate, as Group 1 carcinogens, meaning they are carcinogenic to humans. www.gov.uknickelinstitute.orgstopcarcinogensatwork.eu This classification is based on sufficient evidence from human epidemiological studies, supported by findings from animal studies and mechanistic data. inchem.orgnih.gov

It is important to note that metallic nickel is classified differently by IARC as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on inadequate evidence in humans but sufficient evidence in experimental animals. www.gov.ukinchem.orgnickelinstitute.org This distinction highlights the different carcinogenic potentials among various nickel forms. nickelinstitute.orgnickelinstitute.org

A summary of the carcinogenicity classifications for nickel and its compounds is presented below:

Gene Mutation and Aberration Induction

Role of Bioavailability of Nickel Ions at Target Sites

The toxicity of nickel compounds, including nickel sulfate, is intrinsically linked to the bioavailability of the divalent nickel ion (Ni2+) at specific target sites within the body. mdpi.comnickeltest.net The concept of bioavailability, in this context, refers to the extent to which Ni2+ ions can reach and interact with cellular and nuclear components to elicit a toxic response. nih.gov This is a critical factor in determining the potential for both carcinogenic and non-carcinogenic health effects. mdpi.comnih.gov

The bioavailability of Ni2+ is not merely a function of a nickel compound's water solubility. mdpi.com Instead, it is a complex interplay of several factors, including:

Respiratory Toxicity: The initial damage caused by inhaled particles can influence subsequent processes. nih.gov

Extracellular and Intracellular Dissolution: The rate at which nickel particles dissolve in the fluids outside and inside the cells dictates the local concentration of free Ni2+ ions. mdpi.comnih.gov

Lung Clearance: The body's natural mechanisms for removing particles from the respiratory tract affect the duration of exposure for lung tissues. mdpi.comnih.gov

Cellular Uptake: The efficiency with which cells can absorb nickel particles or ions is a key determinant of the intracellular dose. nih.govnickelinstitute.org

For instance, the carcinogenic potential of different nickel compounds is directly related to their ability to increase intracellular levels of Ni2+ ions, particularly within the nucleus of respiratory epithelial cells. nih.govnih.gov Water-soluble nickel compounds like nickel sulfate are readily cleared from the lungs and are less efficiently taken up by cells compared to some less soluble forms. nickelinstitute.org While they can release Ni2+ ions, their rapid clearance may prevent the sustained high intracellular concentrations thought to be necessary for initiating carcinogenesis. nih.govnickelinstitute.org However, the chronic inflammation induced by high concentrations of soluble nickel can enhance the carcinogenic risk of other substances. nih.gov

In contrast, the toxicity of nickel compounds in non-respiratory contexts, such as reproductive toxicity, is also related to the bioavailability of Ni2+ at those specific target sites. mdpi.com Similarly, the absorption of nickel through the skin, which can lead to allergic reactions, is dependent on the ability of compounds like nickel sulfate to penetrate the skin barrier. nih.gov

Non-Carcinogenic Toxicological Manifestations

Respiratory System Toxicology

Nickel sulfate is a primary cause of allergic contact dermatitis (ACD), a common delayed-type hypersensitivity reaction. inchem.orgmdpi.comeur.nl It is recognized as the most frequent contact allergen, with a significantly higher prevalence of sensitization in women (up to 17%) compared to men (3%), a difference often attributed to greater exposure from items like jewelry and ear piercings. termedia.pl

The sensitization process is a T-cell-mediated inflammatory reaction initiated when nickel ions penetrate the skin. mdpi.comtermedia.pl These nickel ions act as haptens, which are small molecules that can elicit an immune response only when attached to a larger carrier protein. mdpi.com The key steps in the sensitization mechanism include:

Penetration and Ion Release: Soluble nickel salts like nickel sulfate can penetrate the skin, releasing Ni2+ ions. nih.govmdpi.com

Haptenation: The released Ni2+ ions bind to endogenous proteins within the skin.

Immune Recognition: A crucial step in nickel sensitization in humans involves the Toll-like receptor 4 (TLR4). mdpi.com Studies have shown that human TLR4, but not mouse TLR4, is essential for developing contact hypersensitivity to nickel, explaining why animal models often underestimate nickel's sensitizing potential in humans. mdpi.comnih.gov

Activation of Antigen-Presenting Cells (APCs): The nickel-protein complexes are recognized by APCs, such as Langerhans cells and dendritic cells in the skin. mdpi.com This recognition, mediated by TLR4, triggers the activation of these immune cells. mdpi.com

T-Cell Priming and Proliferation: The activated APCs migrate to the lymph nodes where they present the nickel-haptenated peptides to naive T-cells. This leads to the activation and proliferation of nickel-specific effector T-cells, which are responsible for the inflammatory skin reaction upon subsequent exposure. eur.nltermedia.pl

Once an individual is sensitized, re-exposure to nickel can trigger ACD at the site of contact. termedia.pl Factors like pressure, sweat, and friction can exacerbate the severity of the reaction. termedia.pl

Table 1: Factors in Nickel Allergic Contact Dermatitis

| Factor | Description | References |

| Causative Agent | Nickel sulfate (NiSO₄) is a potent sensitizer. | mdpi.com |

| Immune Mediator | T-lymphocytes (Delayed-type hypersensitivity). | eur.nltermedia.pl |

| Key Receptor | Human Toll-like receptor 4 (TLR4) is crucial for the initial immune recognition. | mdpi.com |

| Prevalence | Higher in women (up to 17%) than men (3%). | termedia.pl |

| Mechanism | Ni2+ ions act as haptens, binding to skin proteins and triggering a T-cell mediated inflammatory cascade. | mdpi.comtermedia.pl |

Inhalation of nickel sulfate aerosols is a recognized cause of occupational asthma. inchem.orgnih.gov This condition has been documented in workers in industries such as metal plating and polishing. inchem.orgnih.gov The asthmatic response to nickel sulfate can manifest as either an immediate or a late reaction following exposure. nih.govarchbronconeumol.org

Research has identified several key aspects of nickel-induced occupational asthma:

Immunological Mechanism: In many cases, the asthma is mediated, at least in part, by an IgE-dependent, Type I immunologic mechanism. nih.gov This is supported by findings of immediate wheal-and-flare skin reactions to nickel sulfate and the presence of circulating IgE antibodies specific to nickel in some affected individuals. nih.gov

Non-IgE Mediated Reactions: However, cases of isolated late asthmatic reactions to nickel sulfate have been reported without the presence of detectable specific IgE antibodies, suggesting that non-immunologic or other immunological pathways may also be involved. inchem.orgarchbronconeumol.org

Bronchial Provocation Tests: The diagnosis is often confirmed through specific bronchial provocation tests, where controlled inhalation of nickel sulfate solution induces bronchoconstriction and a measurable fall in forced expiratory volume in one second (FEV1). nih.govarchbronconeumol.org

Dual Sensitization: In some occupational settings, workers may develop a dual sensitization to both nickel and other metals, such as chromium, leading to asthmatic responses to both substances. archbronconeumol.org

The development of asthma may be preceded by contact dermatitis attributable to nickel, although this is not always the case. elsevier.es

Chronic inhalation exposure to nickel sulfate can lead to significant non-cancerous lung damage, including persistent inflammation and the development of pulmonary fibrosis. mdpi.comnih.gov Animal studies have been crucial in elucidating the fibrotic potential of nickel sulfate.

In well-designed two-year inhalation studies, nickel sulfate was found to be the most toxic of the nickel compounds tested, inducing a spectrum of non-neoplastic respiratory lesions. A positive correlation has been observed between the solubility of nickel compounds and the severity of lung inflammation and fibrosis, with nickel sulfate being more potent than nickel subsulfide and nickel oxide in this regard. nih.gov

Key research findings include:

In rats and mice, repeated exposure to nickel sulfate aerosols resulted in chronic lung inflammation, fibrosis, and increased lung weight. nih.govwww.gov.uk

A two-year study in rats demonstrated the development of pulmonary fibrosis at an exposure concentration as low as 0.06 mg Ni/m³.

Studies in nickel refinery workers have shown an association between cumulative exposure to soluble nickel compounds and an increased risk of pulmonary fibrosis, even after controlling for other factors like smoking and asbestos (B1170538) exposure.

The epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire characteristics of mesenchymal cells, is suggested as a key mechanism driving the pathogenesis of nickel-induced pulmonary fibrosis. nih.gov

Inhalation of nickel sulfate can cause damage and atrophy of the olfactory epithelium (OE), the tissue in the nasal cavity responsible for the sense of smell. www.gov.ukcdc.govindustrialchemicals.gov.au This can lead to impaired olfaction (hyposmia) or a complete loss of smell (anosmia), which has been observed in humans occupationally exposed to soluble nickel compounds. nih.gov

Studies in rodents have provided detailed insights into this toxicological effect:

Exposure of rats and mice to nickel sulfate hexahydrate for 12 days resulted in atrophy of the olfactory epithelium. cdc.gov

Research has shown that nickel sulfate inhalation primarily leads to a loss of sustentacular (support) cells within the OE, rather than a direct, initial loss of the olfactory sensory neurons (OSNs). nih.gov

The damage to the OSNs is considered a secondary effect, occurring a few days after the initial loss of the supportive sustentacular cells. nih.gov Sustentacular cells provide crucial structural and potentially trophic support to the OSNs. nih.gov

The toxicity can be location-dependent within the nasal passages. One study in mice found that nickel sulfate instillation caused a significant reduction in the thickness of the epithelium in the turbinates, while the septal area was not significantly affected. nih.gov

This targeted toxicity to the support cells of the olfactory system is a key mechanism behind the olfactory dysfunction associated with nickel sulfate exposure. nih.govresearchgate.net

Table 2: Summary of Nickel Sulfate Respiratory Toxicology Findings in Animal Models

| Endpoint | Species | Exposure Details | Findings | References |

| Chronic Inflammation & Fibrosis | Rats | 0.06 mg Ni/m³, 2 years | Pulmonary fibrosis developed. | |

| Chronic Inflammation & Fibrosis | Rats & Mice | Repeated exposure | Caused lung inflammation and fibrosis. | nih.govwww.gov.uk |

| Olfactory Epithelium Atrophy | Rats & Mice | 0.7 to 13.5 mg Ni/m³, 12 days | Atrophy of olfactory epithelium observed. | cdc.gov |

| Olfactory Epithelium Atrophy | Mice | 13 weeks | Atrophy observed at ≥0.5 mg/m³ of nickel sulfate hexahydrate. | industrialchemicals.gov.au |

| Location-Dependent OE Atrophy | Mice | Intranasal instillation | Significant decrease in turbinate epithelium thickness; sustentacular cell loss precedes neuron loss. | nih.gov |

Systemic Organ Toxicity

Gastrointestinal System Irritation and Hemorrhage

Ingestion of nickel sulfate can lead to significant gastrointestinal distress. inchem.orgarsurfinn.com Symptoms often include nausea, vomiting, abdominal pain, and diarrhea, which can manifest within two hours of substantial ingestion. inchem.orginchem.org In more severe cases, exposure can result in hemorrhagic gastritis and severe gastrointestinal irritation and hemorrhage. inchem.orgarsurfinn.comvedantu.com Industrial accidents involving the ingestion of water contaminated with nickel sulfate have led to pronounced gastrointestinal symptoms among workers. inchem.org For instance, in an incident at an electroplating plant, workers who consumed water contaminated with nickel sulfate and nickel chloride experienced nausea, vomiting, abdominal pain, and diarrhea. inchem.org While small ingestions of dilute solutions may not produce symptoms, substantial intake can be severe and has been fatal in some instances. inchem.org

Hepatic and Renal Dysfunction (e.g., Hyperbilirubinemia, Albuminuria, Renal Tubular Damage)

Nickel sulfate exposure has been linked to both liver and kidney damage. journalrip.comnoaa.gov Investigations have revealed that nickel can induce hepatic and renal damage, characterized by increased activity of liver enzymes such as alanine (B10760859) and aspartate transaminases. researchgate.netwho.int

Hepatic Dysfunction: Transient hyperbilirubinemia, an elevation of bilirubin (B190676) in the blood, has been observed following significant ingestion of nickel sulfate. inchem.orginchem.orgvedantu.com This indicates a temporary disruption of liver function. inchem.orgtera.org Studies on workers occupationally exposed to nickel salts have shown increased levels of serum transaminases, which are markers of liver inflammation, suggesting damage to the liver parenchyma. who.intbioline.org.br Animal studies have also demonstrated that nickel administration leads to histopathological changes in the liver, including cellular hypertrophy and fatty changes. cabidigitallibrary.orgresearchgate.net

Renal Dysfunction: Evidence of renal dysfunction includes albuminuria, the presence of albumin in the urine, which has been noted in individuals after accidental ingestion of nickel sulfate-contaminated water. inchem.orginchem.orgvedantu.com This condition, however, was reported to be transient in some cases, resolving within days. inchem.org More severe effects on the kidneys, such as renal tubular damage, have been observed in animal studies. journalrip.comwww.gov.uk For example, mice exposed to nickel sulfate in their drinking water developed minor renal tubular damage. www.gov.uk Histopathological data from rat studies indicate that nickel can cause damage to the proximal convoluted tubular cells of the kidney. journalrip.com Chronic inhalation of high concentrations of soluble nickel compounds has also been associated with increased urinary protein and renal tubular enzyme excretion. inchem.org

Table 1: Observed Hepatic and Renal Effects of Nickel Sulfate Exposure

| Effect | Observation | Species | Reference |

|---|---|---|---|

| Hyperbilirubinemia | Transiently elevated serum bilirubin levels after ingestion. | Human | inchem.orginchem.orgvedantu.comtera.org |

| Albuminuria | Transient presence of albumin in urine following ingestion. | Human | inchem.orginchem.orgvedantu.com |

| Increased Liver Enzymes | Significantly higher serum alanine and aspartate transaminases in exposed workers. | Human | who.intbioline.org.br |

| Renal Tubular Damage | Minor tubular damage in mice after oral exposure. | Mouse | www.gov.uk |

| Proximal Tubular Cell Damage | Histopathological damage observed in rat kidneys. | Rat | journalrip.com |

Cardiovascular and Hematological Effects (e.g., Heart Block, Reticulocytosis)

Exposure to nickel sulfate has been associated with adverse effects on the cardiovascular and hematological systems.

Cardiovascular Effects: A notable cardiovascular effect reported in a case of accidental ingestion of water contaminated with nickel sulfate and nickel chloride was transient first-degree heart block. inchem.orginchem.org Animal studies have further highlighted the potential for cardiovascular toxicity. Inhalation of nickel sulfate in rats led to delayed bradycardia (slow heart rate), hypothermia, and arrhythmogenesis at higher concentrations. oup.com